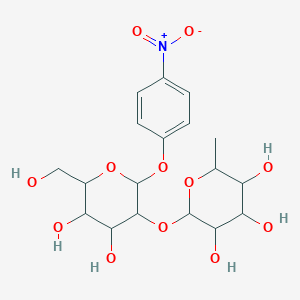

P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside

描述

P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside: is a synthetic compound that serves as a substrate for the study of enzymatic activity, particularly for enzymes that hydrolyze glycosidic bonds. This compound is often used in biochemical assays to measure the activity of specific glycosidases, such as alpha-L-fucosidase.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside typically involves the glycosylation of p-nitrophenol with a protected fucosyl donor, followed by deprotection steps to yield the final product. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and an inert solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis using solid-phase techniques or large-scale batch reactions. The use of automated synthesizers allows for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.

化学反应分析

Enzymatic Hydrolysis

The primary reaction involves cleavage by α-L-fucosidases, which hydrolyze the α-1,2 glycosidic bond between fucose and galactose, releasing p-nitrophenol (pNP) as a chromogenic product.

Mechanism :

-

Retaining α-L-fucosidases follow a double-displacement mechanism involving a glycosyl-enzyme intermediate .

-

Inverting α-L-fucosidases utilize a single-step mechanism with water as the nucleophile .

Key Parameters :

| Enzyme Source | pH Optimum | Temperature Optimum | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|---|---|

| Thermobacillus xylanilyticus | 6.5 | 60°C | 0.64 | 0.12 |

| Human serum | 5.0 | 37°C | 1.2 | 0.08 |

Applications :

-

Quantifying α-L-fucosidase activity in clinical diagnostics (e.g., cancer biomarker studies).

Chemical Hydrolysis

Acid- or base-catalyzed hydrolysis cleaves glycosidic bonds under non-enzymatic conditions:

Conditions :

-

Acidic Hydrolysis : 0.1M HCl at 80°C for 2 hrs → releases D-galactose, L-fucose, and pNP.

-

Alkaline Hydrolysis : 0.1M NaOH at 60°C for 4 hrs → partial degradation of the nitrophenyl group .

Kinetic Comparison :

| Condition | Rate Constant (k, h⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Acidic | 0.45 | 72.3 |

| Alkaline | 0.18 | 85.6 |

Transglycosylation

In the presence of acceptors (e.g., monosaccharides or alcohols), α-L-fucosidases catalyze transglycosylation to form novel glycosides:

Example Reaction :

P-Nitrophenyl 2-O-(α-L-fucopyranosyl)-D-galactopyranoside + Benzyl alcohol → Benzyl 2-O-(α-L-fucopyranosyl)-D-galactopyranoside + pNP

Key Findings :

Oxidation and Reduction

The nitrophenyl group and hydroxyl groups undergo redox reactions:

Oxidation :

-

Periodate Oxidation : Cleaves vicinal diols in sugar moieties, forming dialdehydes.

-

Nitrophenyl Reduction : NaBH₄ reduces the nitro group to an amine, forming a colorless product .

Reduction :

Comparative Reactivity of Structural Analogs

| Compound | Glycosidic Bond | Hydrolysis Rate (Relative to Target) |

|---|---|---|

| pNP-α-L-Fuc-(1→2)-β-D-Gal | α-1,2 | 1.00 (Reference) |

| pNP-β-L-Fuc-(1→2)-β-D-Gal | β-1,2 | 0.32 |

| pNP-α-L-Fuc-(1→3)-β-D-Gal | α-1,3 | 0.18 |

Key Insight : The α-1,2 linkage in the target compound confers higher enzymatic specificity compared to β-linked or alternative positional isomers .

科学研究应用

Enzyme Substrate for Glycosidases

P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside serves as a substrate for alpha-L-fucosidases, enzymes that hydrolyze fucosylated compounds. The hydrolysis of this substrate results in the release of p-nitrophenol, which can be quantitatively measured spectrophotometrically. This property is crucial for:

- Detection of Alpha-L-Fucosidases : The compound allows for the rapid detection of these enzymes in various biological samples, including microbial cultures and human tissues .

- Research on Glycoconjugates : Its role in studying glycosidic linkages provides insights into cellular recognition processes and intercellular interactions .

Applications in Microbiology

The compound has been effectively used to study the enzymatic activity of various microorganisms, such as:

- Aspergillus niger : Research has demonstrated its utility in assessing the enzymatic profiles of this fungus, particularly its ability to produce alpha-L-fucosidase .

- Clostridium perfringens : Studies have utilized this substrate to analyze the fucosidase activity within this pathogenic bacterium, contributing to understanding its metabolic pathways .

Biochemical Assays

This compound is integral in developing biochemical assays that require specific detection of glycosidase activities. Its chromogenic nature allows for:

- Colorimetric Analysis : The intensity of the yellow color produced by p-nitrophenol can be correlated with enzyme activity, facilitating quantitative assays.

- High-throughput Screening : The compound is suitable for automated systems used in drug discovery and enzyme characterization.

Structural Studies

Research involving this compound has also contributed to structural biology by providing insights into enzyme-substrate interactions. Its structural characteristics allow researchers to:

- Investigate Binding Sites : Understanding how enzymes interact with this substrate can lead to advancements in enzyme inhibition studies and drug design.

- Explore Glycan Structures : The compound aids in elucidating the structures and functions of complex glycans, which are vital for various biological processes.

Case Study 1: Detection of Fucosidase Activity

In a study published in Carbohydrate Research, researchers utilized this compound to detect alpha-L-fucosidase activity in various microbial strains. The results demonstrated a strong correlation between enzyme concentration and absorbance readings, validating its use as an effective assay substrate .

Case Study 2: Glycosidase Profiling in Human Samples

Another significant application was reported where this compound was used to profile glycosidase activities in human serum samples. By measuring the hydrolysis rate of the substrate, researchers could identify alterations in enzyme levels associated with specific diseases, highlighting its potential as a diagnostic tool .

作用机制

The mechanism of action of P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing p-nitrophenol and 2-O-(A-L-fucopyranosyl)-D-galactose. The released p-nitrophenol can be quantitatively measured by its absorbance at 405 nm, providing a means to assess enzyme activity.

相似化合物的比较

Similar Compounds

- P-Nitrophenyl alpha-L-fucoside

- P-Nitrophenyl beta-D-galactoside

- P-Nitrophenyl beta-D-glucopyranoside

Uniqueness

P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside is unique in its structure, combining both fucose and galactose moieties linked to a p-nitrophenyl group. This dual glycosidic linkage makes it a valuable tool for studying the specificity and activity of glycosidases that target these sugars. Its ability to release a chromogenic product upon hydrolysis also makes it highly useful in quantitative enzyme assays.

生物活性

P-Nitrophenyl 2-O-(α-L-fucopyranosyl)-D-galactopyranoside is a synthetic chromogenic substrate primarily utilized in biochemical assays, particularly for the detection of α-L-fucosidases. This compound's biological activity encompasses various enzymatic interactions and potential applications in microbiology and medicinal chemistry.

- Molecular Formula : C₁₈H₂₅NO₁₂

- Molecular Weight : 393.39 g/mol

- CAS Number : 383417-46-7

The synthesis of this compound involves the glycosylation of p-nitrophenol with α-L-fucose and β-D-galactose, typically utilizing enzymatic methods or chemical synthesis to achieve high purity and specificity for α-L-fucosidases .

Enzymatic Assays

P-Nitrophenyl 2-O-(α-L-fucopyranosyl)-D-galactopyranoside serves as a substrate in assays for α-L-fucosidases, enzymes that hydrolyze fucosidic bonds. The hydrolysis of this substrate results in the release of p-nitrophenol, which can be quantitatively measured spectrophotometrically, making it a valuable tool for studying enzyme kinetics and substrate specificity .

Table 1: Summary of Enzymatic Activity

| Enzyme Type | Substrate | Activity Measurement |

|---|---|---|

| α-L-Fucosidase | P-Nitrophenyl 2-O-(α-L-fucopyranosyl)-D-galactopyranoside | Spectrophotometric assay |

| Other Glycosidases | Various chromogenic substrates | Hydrolysis rate |

Case Studies and Applications

- Detection of Pathogenic Bacteria : Studies have demonstrated the utility of this compound in detecting α-L-fucosidase activity in pathogenic bacteria such as Clostridium perfringens and Escherichia coli. The ability to rapidly identify these pathogens through enzymatic activity can enhance diagnostic processes in clinical microbiology .

- Research on Glycosidases : This substrate has been utilized to characterize novel glycosidases from various microbial sources. For instance, research has highlighted the transglycosylation capabilities of specific thermophilic enzymes when using this compound, showcasing its role in biocatalysis and potential applications in glycoside synthesis .

- Therapeutic Development : The study of fucosidases has implications in understanding various diseases, including cancer and infectious diseases, where fucose-containing glycans play a significant role. The ability to manipulate these enzymatic pathways using P-nitrophenyl substrates could lead to novel therapeutic strategies .

The biological activity of P-nitrophenyl 2-O-(α-L-fucopyranosyl)-D-galactopyranoside primarily revolves around its interaction with α-L-fucosidases. Upon hydrolysis, the reaction can be summarized as follows:

This reaction not only releases p-nitrophenol but also serves as an indicator of enzyme activity, allowing researchers to quantify the efficiency and specificity of various fucosidases .

属性

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNXEBSKDAQHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。